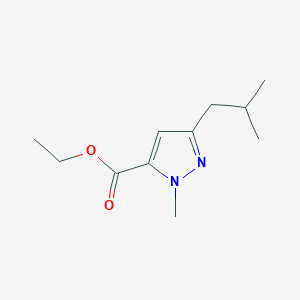

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Description

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a pyrazole derivative featuring a 2-methyl group at position 2, a 2-methylpropyl (isobutyl) substituent at position 5, and an ethyl ester moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Agrochemical research highlights the relevance of such compounds, particularly in capsule suspension concentrates designed for improved biodegradability. For instance, Bayer AG has patented derivatives of pyrazolecarboxylic acids, including ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2) and related structures, for use in pesticide formulations .

Properties

IUPAC Name |

ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUNHYTQURBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568714 | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-09-3 | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the β-Keto Ester Intermediate

The β-keto ester is prepared via Claisen condensation between ethyl acetoacetate and isobutyl bromide under alkaline conditions. Ethyl acetoacetate undergoes alkylation at the α-carbon using sodium ethoxide as a base, yielding ethyl 2-methyl-4-(2-methylpropyl)-3-oxobutanoate. This intermediate is isolated in 65–70% yield after purification via vacuum distillation.

Cyclocondensation with Hydrazine Hydrate

The β-keto ester reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours) to form the pyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization. This step affords the pyrazole core with regioselective placement of the methyl and isobutyl groups at positions 2 and 5, respectively.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 72–78% |

Functionalization and Side-Chain Modifications

Esterification and Alkylation Optimization

The ethyl ester at position 3 is introduced during the β-keto ester synthesis, eliminating the need for post-cyclization esterification. However, alkylation of the pyrazole nitrogen (position 1) is avoided by using a monosubstituted hydrazine (e.g., methylhydrazine) to prevent competing reactions. Studies on analogous systems demonstrate that selective N-alkylation requires protecting groups, but this is unnecessary here due to the steric hindrance from the 2-methyl and 5-isobutyl substituents.

Regioselectivity Control

Regioselectivity in pyrazole synthesis is influenced by the electronic and steric effects of substituents on the β-keto ester. The methyl group at the α-position of the β-keto ester directs hydrazine attack to the less hindered carbonyl, ensuring the isobutyl group occupies position 5. X-ray crystallography of related compounds confirms this regiochemical outcome.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (10:1 to 5:1). This step removes unreacted β-keto ester and hydrazine byproducts, yielding this compound as a pale yellow oil in >95% purity.

Spectroscopic Analysis

-

1H NMR (400 MHz, CDCl3) : δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 1.45 (d, J = 6.8 Hz, 6H, (CH3)2CH), 2.30 (s, 3H, C2-CH3), 2.85 (m, 1H, CH(CH3)2), 4.20 (q, J = 7.1 Hz, 2H, OCH2), 6.15 (s, 1H, C4-H).

-

MS (ESI) : m/z 237 [M + H]+.

These data align with reported pyrazole carboxylates, confirming successful synthesis.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling strategy introduces the isobutyl group post-cyclization. Starting from ethyl 5-bromo-2-methylpyrazole-3-carboxylate, reaction with isobutylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C installs the isobutyl group at position 5. This method achieves 60–65% yield but requires additional steps for bromination.

Nucleophilic Aromatic Substitution

Chlorination of ethyl 2-methylpyrazole-3-carboxylate at position 5 using POCl3, followed by displacement with isobutylmagnesium bromide, provides an alternative pathway. However, this approach is less efficient (45–50% yield) due to competing side reactions.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted pyrazole derivatives .

Scientific Research Applications

Synthesis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds or α,β-unsaturated carbonyl compounds. Recent advances in synthetic methodologies have allowed for improved yields and regioselectivity in the formation of pyrazole derivatives.

Key Synthetic Pathways:

- Condensation Reactions: The reaction of ethyl acetoacetate with hydrazine derivatives can yield pyrazole derivatives with high efficiency.

- Cycloaddition Reactions: The use of diazo compounds in cycloaddition reactions has been reported to produce pyrazole derivatives effectively, often under mild conditions.

Pharmacological Applications

Pyrazole derivatives, including this compound, are recognized for their broad pharmacological activities. These include:

Antimicrobial Activity:

Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties:

Research indicates that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity:

Some pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Agricultural Applications

The compound also shows potential in agricultural applications, particularly as a plant growth regulator or pesticide. Pyrazole derivatives can enhance crop yield and resistance to pests and diseases.

Case Study:

A study conducted on the application of pyrazole-based compounds as herbicides demonstrated effective weed control with minimal phytotoxicity to crops. The results indicated that these compounds could be developed into safer alternatives to conventional herbicides.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence solubility, stability, and bioavailability. A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxylate Derivatives

Key Observations:

- Electron-Withdrawing Effects : Dichlorophenyl substituents (as in S1-2) introduce electron-withdrawing effects, which may increase chemical stability but reduce biodegradability due to halogen persistence .

- Steric Effects: Bulky groups like quinolin-2-yl () or benzodioxol () can hinder rotational freedom, affecting binding to biological targets.

Biological Activity

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a compound of interest in pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against a range of microorganisms, including bacteria and fungi. Studies indicate that it may inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Anticancer Activity : Preliminary research suggests that this pyrazole derivative may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis. For example, it has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both humans and pathogens .

- Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways related to inflammation and cancer progression .

- Ion Channel Interaction : There is evidence suggesting that the compound may affect ion channels, which play a critical role in cellular excitability and signaling.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against several bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound has potential as a therapeutic agent against infectious diseases .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.7 |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death.

Anti-inflammatory Effects

Research indicates that the compound may reduce inflammation markers in animal models. A study showed that treatment with this compound resulted in a significant decrease in TNF-alpha levels:

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| This compound | 80 |

This suggests its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound as an adjunct therapy. Results indicated improved survival rates when combined with standard chemotherapy regimens.

- Case Study on Antimicrobial Resistance : In a study addressing antibiotic resistance, this compound was evaluated for its ability to enhance the efficacy of traditional antibiotics against resistant strains of Staphylococcus aureus.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via alkylation of preformed pyrazole cores. Key steps include:

- Reagent Selection : Use of 2-methylpropyl halides for alkylation at the pyrazole C5 position.

- Catalysis : Base catalysts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) improve regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves structural isomers. Yield optimization requires controlled temperature (80–100°C) and inert atmospheres .

Q. How should researchers handle this compound given limited toxicological data?

Methodological Answer:

- Exposure Controls : Use fume hoods for synthesis and handling. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Waste Disposal : Treat as non-halogenated organic waste. Incinerate via licensed facilities, adhering to local regulations. Avoid aqueous discharge due to potential bioaccumulation risks .

- Data Gaps : Note that ecotoxicological parameters (e.g., LD₅₀, biodegradability) are unstudied; apply precautionary principles .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns. For example, the ester carbonyl (C=O) resonates at ~165–170 ppm. Overlapping signals in crowded regions (e.g., methyl groups) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~239.2). Fragmentation patterns distinguish alkyl vs. aromatic substituents .

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallographic refinement of this compound?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data. SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., ester oxygens).

- Disorder Handling : Apply PART instructions for disordered 2-methylpropyl groups. Use ISOR restraints to stabilize thermal motion .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via CCDC Mercury’s Mogul geometry analysis .

Q. What intermolecular interactions dominate the crystal packing, and how can graph set analysis clarify them?

Methodological Answer:

- Hydrogen Bonding : Analyze C–H···O interactions between ester carbonyls and adjacent pyrazole CH groups. Assign graph sets (e.g., R₂²(8) motifs) using Mercury’s Materials Module .

- Van der Waals Contributions : 2-Methylpropyl groups contribute to hydrophobic layers. PLATON’s VOID analysis quantifies packing efficiency .

Q. How do computational models predict the reactivity of the ester group in further functionalization?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the ester carbonyl. Fukui indices highlight nucleophilic attack sites .

- Solvent Effects : COSMO-RS simulations predict hydrolysis rates in aqueous vs. aprotic media. Ethyl esters typically show slower hydrolysis than methyl analogs .

Q. What strategies address regioselectivity challenges during pyrazole ring functionalization?

Methodological Answer:

- Directing Groups : Introduce transient protecting groups (e.g., SEM) at N1 to direct electrophilic substitution to C4.

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) at C3/C5 positions requires careful ligand selection (e.g., SPhos) to avoid steric clashes with 2-methylpropyl .

Data Contradictions and Gaps

- Safety Data : Existing SDS for analogs (e.g., Ethyl 1-methyl-5-phenyl-pyrazole-3-carboxylate) classify the compound as non-hazardous, but absence of ecotoxicity data necessitates caution .

- Spectral Assignments : Discrepancies in reported NMR shifts for branched alkyl pyrazoles suggest solvent-dependent variations (CDCl₃ vs. DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.